高锰酸(HMnO4),铯盐

描述

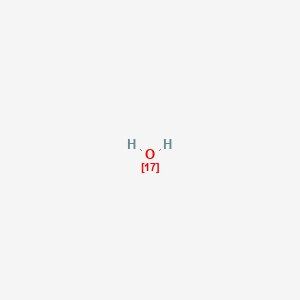

Permanganic acid, also known as HMnO4, is a strong oxidizing agent that is commonly used in various chemical reactions and laboratory experiments . It is an inorganic compound that is derived from the permanganate ion (MnO4^-) and is highly reactive due to its ability to donate oxygen atoms . It is typically found in the form of a dark purple solution and is known for its powerful oxidizing properties .

Synthesis Analysis

Permanganic acid is most often prepared by the reaction of dilute sulfuric acid with a solution of barium permanganate . The insoluble barium sulfate byproduct is removed by filtering . The sulfuric acid used must be dilute; reactions of permanganates with concentrated sulfuric acid yield the anhydride, manganese heptoxide .Molecular Structure Analysis

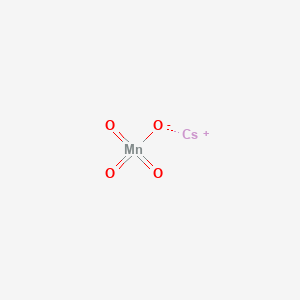

Permanganic acid is an ionic compound. It is formed by the transfer of electrons between the potassium cation (K+) and the permanganate anion (MnO4-) . The permanganate anion (MnO4-) is a polyatomic ion consisting of one manganese atom bonded to four oxygen atoms . The structure of the permanganate ion is tetrahedral, as verified crystallographically and spectroscopically .Chemical Reactions Analysis

Permanganic acid, in the form of its salt potassium permanganate (KMnO4), is widely used as an oxidizing agent in chemical reactions . It can oxidize a wide range of organic and inorganic compounds, making it valuable in industries such as pharmaceuticals, dyes, and chemical synthesis .Physical And Chemical Properties Analysis

Permanganic acid is an intensely colored compound, with a deep purple hue . It is highly soluble in water, forming a vibrant pink or purple solution . The chemical formula of permanganic acid is HMnO4 . It has a molar mass of 118.94 g/mol and a density of 1.89 g/cm3 . It decomposes above 0°C .科学研究应用

磺胺甲噁唑的氧化: 高锰酸盐用于在酸性水溶液中氧化微污染物磺胺甲噁唑。该反应由 HMnO4 催化,限速步骤是由金属氧代高锰酸盐进行的 NH 键氧化。该研究还使用计算方法分析了反应机理 (Song et al., 2019).

司太立的腐蚀研究: HMnO4 用于研究司太立在高锰酸盐介质中的腐蚀行为。研究发现,HMnO4 对司太立表面造成均匀腐蚀,这与其他氧化剂的作用形成对比 (Subramanian et al., 2009).

纳米氧化锰的形成: HMnO4 用于高锰酸盐的放射性还原,以形成纳米结晶氧化锰粉末。本研究考察了氧气对形成的氧化物性质的影响 (Puspalata et al., 2013).

电喷雾质谱: 高锰酸铯盐用于为电喷雾质谱仪生成校准峰,证明了其在促进质谱分析中的作用 (König & Fales, 1999).

电池中的氧化还原化学: 一项关于 Fe(VI) 催化的锰氧化还原化学的研究涉及使用高锰酸盐(包括铯盐)在电池中获得高放电能量。这突出了其在储能技术中的潜在应用 (Licht et al., 2001).

原位化学氧化修复污染物: 研究重点是使用高锰酸盐进行原位化学氧化以修复有机污染物。在这种情况下,HMnO4 非常重要,尤其是在控制反应过程中形成的二氧化锰颗粒方面 (Crimi & Ko, 2008).

铊氧化动力学: 一项研究分析了高锰酸盐在盐酸水溶液中氧化铊(I) 的动力学,其中 HMnO4 在反应机理中起着至关重要的作用 (Hiremath et al., 1996).

阿米替林的氧化降解: 在酸性水溶液中,高锰酸盐对三环类抗抑郁药阿米替林进行氧化降解的研究表明,HMnO4 作为反应性高锰酸盐物质参与其中 (Abbar et al., 2011).

偶氮染料的氧化处理: 研究了高锰酸盐(包括 HMnO4)对脱色含有各种偶氮染料的溶液的功效。研究表明完全去除了颜色并部分矿化了染料 (Aleboyeh et al., 2009).

安全和危害

未来方向

属性

IUPAC Name |

cesium;permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.Mn.4O/q+1;;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHSACJTONBJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsMnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.841 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Permanganic acid (HMnO4), cesium salt | |

CAS RN |

13456-28-5 | |

| Record name | Permanganic acid (HMnO4), cesium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permanganic acid (HMnO4), cesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium permanganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。